molecular formula C14H26N2O2 B12981191 tert-Butyl (2-aminospiro[3.5]nonan-5-yl)carbamate

tert-Butyl (2-aminospiro[3.5]nonan-5-yl)carbamate

Cat. No.: B12981191
M. Wt: 254.37 g/mol
InChI Key: BFWQXWVVUURCAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (2-aminospiro[3.5]nonan-5-yl)carbamate is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The spirocyclic framework provides a rigid and three-dimensional structure, which can be advantageous in drug design and other applications.

Preparation Methods

The synthesis of tert-Butyl (2-aminospiro[3.5]nonan-5-yl)carbamate typically involves the formation of the spirocyclic core followed by the introduction of the tert-butyl carbamate group. One common synthetic route includes the cyclization of a suitable precursor, such as a linear amine, under specific conditions to form the spirocyclic structure. The reaction conditions often involve the use of strong bases or acids to facilitate the cyclization process. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

tert-Butyl (2-aminospiro[3.5]nonan-5-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The amino group in the compound can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.

Scientific Research Applications

tert-Butyl (2-aminospiro[3.5]nonan-5-yl)carbamate has several scientific research applications:

    Medicinal Chemistry: The compound’s spirocyclic structure makes it a valuable scaffold for drug design, potentially leading to the development of new pharmaceuticals with improved efficacy and selectivity.

    Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, providing a versatile intermediate for various synthetic pathways.

    Material Science: The rigid spirocyclic framework can be utilized in the design of new materials with unique properties, such as enhanced stability and mechanical strength.

Mechanism of Action

The mechanism of action of tert-Butyl (2-aminospiro[3.5]nonan-5-yl)carbamate depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The spirocyclic structure can provide a unique binding mode, potentially leading to high affinity and selectivity for the target. The molecular pathways involved would depend on the specific biological target and the nature of the interaction.

Comparison with Similar Compounds

tert-Butyl (2-aminospiro[3.5]nonan-5-yl)carbamate can be compared with other spirocyclic compounds, such as:

    tert-Butyl (2-aminospiro[3.5]nonan-7-yl)carbamate: Similar in structure but with a different position of the amino group, which can lead to different chemical and biological properties.

    tert-Butyl (2-oxospiro[3.5]nonan-7-yl)carbamate:

    tert-Butyl (2-ethynylspiro[3.5]nonan-2-yl)carbamate:

The uniqueness of this compound lies in its specific spirocyclic structure and the position of the functional groups, which can influence its reactivity and applications in various fields.

Properties

Molecular Formula

C14H26N2O2

Molecular Weight

254.37 g/mol

IUPAC Name

tert-butyl N-(2-aminospiro[3.5]nonan-9-yl)carbamate

InChI

InChI=1S/C14H26N2O2/c1-13(2,3)18-12(17)16-11-6-4-5-7-14(11)8-10(15)9-14/h10-11H,4-9,15H2,1-3H3,(H,16,17)

InChI Key

BFWQXWVVUURCAO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC12CC(C2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.